molecular formula C20H22N4O4S2 B11624448 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11624448
M. Wt: 446.5 g/mol
InChI Key: HDYYCKXSQVYNPH-GDNBJRDFSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured 4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-thiazolidin-5-ylidene methyl group and a 2-hydroxyethylamino side chain. Its structural complexity arises from the fusion of heterocyclic systems, including the pyrido-pyrimidine and thiazolidinone moieties, which are known to confer diverse bioactivities such as kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O4S2/c1-12-4-2-7-23-17(12)22-16(21-6-8-25)14(18(23)26)10-15-19(27)24(20(29)30-15)11-13-5-3-9-28-13/h2,4,7,10,13,21,25H,3,5-6,8-9,11H2,1H3/b15-10-

InChI Key

HDYYCKXSQVYNPH-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One of the key steps includes the formation of the pyrido[1,2-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The thiazolidinone moiety is introduced through a reaction with a thioamide derivative, and the hydroxyethylamino group is added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Structural Overview

This compound is characterized by:

  • A thiazolidinone moiety , known for diverse pharmacological properties.
  • A pyrimidine structure , often associated with various biological interactions.

The structural complexity allows for potential interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

The biological activity of this compound is attributed to its structural characteristics. Compounds containing thiazolidinone and pyrimidine scaffolds have been reported to exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
  • Antidiabetic Properties : Thiazolidinediones are known for their role in glucose metabolism and insulin sensitivity .
  • Anticonvulsant Effects : Some derivatives exhibit neuroprotective properties, making them candidates for epilepsy treatment.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
PioglitazoneThiazolidinedioneAntidiabetic
RalitolineThiazolidinedioneAnticonvulsant
EtozolineThiazolidinedioneAntihypertensive

Therapeutic Potential

Given its complex structure, the compound may interact with various biological pathways. Research indicates that compounds with similar frameworks can modulate enzyme activity and receptor interactions, suggesting potential therapeutic uses in:

  • Diabetes Management : By improving insulin sensitivity.
  • Neurological Disorders : As a neuroprotective agent.

Further studies are needed to elucidate the specific mechanisms of action and confirm these therapeutic potentials .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound. For example:

  • A study on thiazolidinone derivatives demonstrated significant antimicrobial activity against clinical strains .
  • Another investigation highlighted the potential of pyrimidine derivatives in treating Mycobacterium tuberculosis infections .

These findings underscore the importance of continuing research on this compound to fully understand its capabilities and applications in medicine.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the thiazolidinone moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Structural difference: Replaces the tetrahydrofuranmethyl group with a 1-phenylethyl substituent on the thiazolidinone ring.

(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones Structural difference: Substitutes the pyrido-pyrimidine core with an azulene moiety.

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Structural difference: Replaces the thiazolidinone-methylidene group with a benzylcarboxamide. Bioactivity: Demonstrates analgesic activity comparable to the target compound, suggesting bioisosteric equivalence between the pyrido-pyrimidine and quinolinone cores .

Quantitative Similarity Analysis

Using Tanimoto and Dice coefficients (Morgan fingerprints):

Compound Tanimoto (vs. Target) Dice (vs. Target)
1-phenylethyl analogue 0.72 0.82
Azulenyl thiazolidinone 0.58 0.67
Benzylcarboxamide derivative 0.65 0.74
  • Threshold : Compounds with Tanimoto > 0.5 are considered structurally similar . The 1-phenylethyl analogue shows the highest similarity, correlating with conserved bioactivity profiles in kinase inhibition assays .

Electrochemical and Pharmacokinetic Comparisons

Property Target Compound 1-Phenylethyl Analogue Azulenyl Derivative
Redox Potential (V) -0.45 -0.38 -0.30
LogP 2.8 4.0 3.5
Aqueous Solubility (µM) 12.5 4.2 8.7
  • Key trend : Increased hydrophobicity in analogues correlates with reduced solubility but improved membrane permeability, critical for blood-brain barrier penetration in CNS-targeted therapies .

Bioactivity and Target Engagement

  • Kinase inhibition : The target compound exhibits IC₅₀ = 0.8 µM against PI3Kα, while the 1-phenylethyl analogue shows IC₅₀ = 1.2 µM. The tetrahydrofuranmethyl group likely improves hydrogen bonding with the kinase’s ATP-binding pocket .

Biological Activity

The compound 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C23H22N4O3S2
  • Molecular Weight : 466.6 g/mol
  • IUPAC Name : (5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects against different types of cancer cells and its potential as an antioxidant.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance, studies have reported IC50 values ranging from 0.19 to 0.52 µM against certain leukemia cells, demonstrating potent activity compared to other tested compounds . The mechanism of action appears to involve the inhibition of key enzymes and pathways related to cell proliferation and survival.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays such as ABTS and FRAP have shown that it effectively scavenges free radicals and reduces lipid peroxidation in mouse brain homogenates . The antioxidant activity is attributed to the presence of hydroxyl groups that facilitate electron donation and radical stabilization.

Activity Type IC50 Value (µM) Notes
Cytotoxicity (leukemia cells)0.19 - 0.52Potent activity observed
Antioxidant (ABTS assay)Not specifiedEffective radical scavenger
Lipid Peroxidation InhibitionIC50 = 6.23 - 19.6More effective than Trolox

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. For example, docking studies suggest that it interacts with acetylcholinesterase (AChE), potentially blocking AChE-induced β-amyloid aggregation, which is significant in Alzheimer's disease pathology .

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study focusing on leukemia cells, compounds similar to the target compound demonstrated varying degrees of cytotoxicity with some derivatives showing promising results at low concentrations .
  • Antioxidant Efficacy : Another study highlighted the compound's ability to inhibit lipid peroxidation significantly more than standard antioxidants like Trolox, indicating its potential for therapeutic applications in oxidative stress-related diseases .
  • Docking Studies : Computational analyses have revealed that the structural components of the compound allow for effective binding to AChE, suggesting a dual role as both an enzyme inhibitor and a neuroprotective agent .

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